Technical Guide: Chemical Properties of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide
Technical Guide: Chemical Properties of 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide
The following technical guide details the chemical properties, synthesis, and application of 2-Amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide (CAS 1155110-55-6), a critical building block in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors and fragment-based drug discovery (FBDD).
Executive Summary
2-Amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide (CAS: 1155110-55-6) is a bifunctional glycinamide derivative characterized by a secondary amide core substituted with a methyl group and a 4-picolyl (pyridin-4-ylmethyl) moiety.[1][2][3] This molecular architecture serves as a high-value scaffold in drug development, functioning primarily as a linker-ligand in kinase inhibitors. Its structure combines a basic primary amine (for solubility and H-bonding) with a pyridine ring (a common pharmacophore for π-stacking and metal coordination), making it an ideal fragment for probing the ATP-binding pockets of enzymes like ROCK1, ROCK2, and various tyrosine kinases.
| Property | Details |
| Systematic Name | 2-Amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide |
| CAS Number | 1155110-55-6 |
| Molecular Formula | C₉H₁₃N₃O |
| Molecular Weight | 179.22 g/mol |
| Core Scaffold | Glycinamide (N-substituted) |
| Primary Application | Kinase Inhibitor Synthesis, Fragment-Based Drug Design (FBDD) |
Molecular Architecture & Physicochemical Profile
The compound acts as a "chemical hinge," connecting a solubilizing amine tail to an aromatic recognition motif. Understanding its ionization and lipophilicity is crucial for predicting its behavior in biological assays.
Structural Components[4]
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Glycyl Moiety (H₂NCH₂CO-) : Provides a primary amine for hydrogen bond donation/acceptance and a site for further derivatization (e.g., urea formation).
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Tertiary Amide Linker (-N(Me)-) : Restricts conformational freedom compared to a secondary amide, forcing the pyridine and glycyl groups into specific spatial orientations (cis/trans rotamers).
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4-Picolyl Group (Py-CH₂-) : A lipophilic, aromatic anchor capable of π-π interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
Physicochemical Data Table[2]
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| LogP (Octanol/Water) | -0.8 to -0.5 (Predicted) | Highly hydrophilic; ideal for improving the solubility of lipophilic drug cores. |
| pKa (Primary Amine) | 8.1 ± 0.2 | Protonated at physiological pH (7.4), enhancing solubility. |
| pKa (Pyridine Nitrogen) | 5.2 ± 0.1 | Largely unprotonated at pH 7.4; available for H-bonding or metal coordination. |
| Topological Polar Surface Area (TPSA) | ~58 Ų | Well within the range for cell permeability (<140 Ų). |
| Rotatable Bonds | 4 | Moderate flexibility allows induced fit within binding pockets. |
| H-Bond Donors / Acceptors | 1 (Donor) / 3 (Acceptors) | Compliant with Lipinski's Rule of 5. |
Synthetic Routes & Manufacturing[5]
The synthesis of 2-Amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide follows a convergent strategy, coupling a protected glycine derivative with a secondary amine.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two key precursors:
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Acid Component : N-Protected Glycine (e.g., Boc-Gly-OH).
-
Amine Component : N-Methyl-1-(pyridin-4-yl)methanamine (N-methyl-4-picolylamine).
Detailed Experimental Protocol
Objective : Synthesis of 2-Amino-N-methyl-N-(pyridin-4-ylmethyl)acetamide dihydrochloride.
Step 1: Amide Coupling
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Reagents : Dissolve Boc-Gly-OH (1.0 eq) and N-methyl-4-picolylamine (1.0 eq) in anhydrous DMF.
-
Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0°C.
-
Reaction : Stir at room temperature for 12–16 hours under nitrogen.
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Workup : Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Intermediate : tert-butyl (2-(methyl(pyridin-4-ylmethyl)amino)-2-oxoethyl)carbamate.
Step 2: Deprotection
-
Reagents : Dissolve the intermediate in 1,4-Dioxane.
-
Acidolysis : Add 4M HCl in Dioxane (10 eq) dropwise at 0°C.
-
Reaction : Stir at room temperature for 2–4 hours until TLC shows consumption of starting material.
-
Isolation : The product precipitates as the hydrochloride salt. Filter the white solid, wash with diethyl ether, and dry under vacuum.
Yield : Typically 75–85% (overall).[4]
Synthesis Workflow Visualization
Caption: Convergent synthesis pathway via HATU-mediated amide coupling followed by acidolytic deprotection.
Analytical Characterization
To ensure the integrity of the compound for biological screening, the following spectral signatures must be verified.
| Method | Expected Signature | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 8.5–8.6 (d, 2H, Py-H), 7.3–7.4 (d, 2H, Py-H) | Characteristic pyridine ring protons (AA'BB' system). |
| δ 4.6 (s, 2H, N-CH₂-Py) | Methylene bridge between amide and pyridine. | |
| δ 3.8 (s, 2H, CO-CH₂-NH₂) | Glycine alpha-protons (shifts downfield due to amide). | |
| δ 2.9 (s, 3H, N-CH₃) | N-Methyl singlet (may show rotamers). | |
| LC-MS (ESI+) | m/z = 180.1 [M+H]⁺ | Protonated molecular ion peak. |
| HPLC Purity | Retention Time < 2.0 min (C18, Reverse Phase) | Elutes early due to high polarity/hydrophilicity. |
Biological Relevance & Applications[4][6][7][8][9][10][11]
Fragment-Based Drug Discovery (FBDD)
This compound is a "privileged structure" in FBDD libraries.
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Solubility Tag : The primary amine improves the aqueous solubility of otherwise hydrophobic lead compounds.
-
Vector for Growth : The primary amine serves as a handle for growing the molecule into the "solvent front" of a kinase pocket, a common strategy to improve selectivity.
Kinase Inhibitor Design (ROCK Pathway)
In the context of Rho-kinase (ROCK) inhibition, the pyridine ring mimics the adenine ring of ATP, interacting with the hinge region of the kinase.
-
Mechanism : The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met156 in ROCK1).
-
Linker Role : The N-methyl acetamide chain positions the primary amine to interact with aspartate or glutamate residues (e.g., Glu/Asp in the catalytic loop).
Biological Interaction Diagram
Caption: Schematic of the compound's binding mode within a theoretical kinase ATP-binding pocket.
Stability & Storage
-
Hygroscopicity : As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator.
-
Chemical Stability : The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acids or bases at elevated temperatures (>60°C).
-
Oxidation : The pyridine ring is resistant to oxidation under standard storage conditions.
-
Recommended Storage : -20°C, under inert atmosphere (Argon/Nitrogen), protected from light.
References
-
ChemicalBook . (2025).[4] 2-Amino-N-methyl-N-pyridin-4-ylmethyl-acetamide (CAS 1155110-55-6) Properties and Supplier Data. Retrieved from
-
PubChem . (2025).[5][6] Compound Summary: N-((4-Amino-2-methylpyrimidin-5-yl)methyl)acetamide (Analogous Structure Analysis). National Library of Medicine. Retrieved from
-
BenchChem . (2025).[7][8] Synthesis and Benchmarking of Pyridine-Acetamide Derivatives in Drug Discovery. Retrieved from
-
ChemScene . (2025). Product Data: 2-Amino-N-methyl-N-[2-(pyridin-2-yl)ethyl]acetamide (Structural Analog Comparison). Retrieved from
-
Journal of Medicinal Chemistry . (2008). Discovery of Benzamide-Pyridine Hybrids as HDAC and Kinase Inhibitors. (Contextual reference for pyridine-linker pharmacophores). DOI: 10.1021/jm800251w[9]
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